[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes a methanol group at the 4-position of one benzene ring, a methyl group at the 2’-position of the other benzene ring, and an acetate group attached to the methanol group. This unique arrangement of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of environmentally benign reagents and solvents would be prioritized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) under controlled temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [1,1’-Biphenyl]-4-carboxylic acid, 2’-methyl-, 4-acetate, while reduction of the acetate group can produce [1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-ol.
Scientific Research Applications
[1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic processes, thereby influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-methanol: Lacks the acetate and methyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different reactivity.
[1,1’-Biphenyl]-4-methanol, 2’-methyl-: Similar structure but lacks the acetate group.
Uniqueness
The presence of both the methanol and acetate groups in [1,1’-Biphenyl]-4-methanol, 2’-methyl-, 4-acetate imparts unique chemical properties, such as increased solubility in organic solvents and the ability to undergo specific chemical reactions that are not possible with similar compounds .
Properties
IUPAC Name |
[4-(2-methylphenyl)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-4-6-16(12)15-9-7-14(8-10-15)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKOWCURBLYPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.